molecular formula C21H34O5 B045206 Prostaglandin D2 methyl ester CAS No. 49852-81-5

Prostaglandin D2 methyl ester

Cat. No. B045206
CAS RN: 49852-81-5
M. Wt: 366.5 g/mol
InChI Key: WNBMQMMGBBWUOZ-BYNKDMOPSA-N
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Description

Synthesis Analysis

Prostaglandin D2 methyl ester's synthesis has been achieved through several innovative methods. For example, the synthesis of d,l-Prostaglandin E2 (PGE2) methyl ester, which shares a common pathway with PGD2 methyl ester, involves acetylenic intermediates and a solvolytic rearrangement, indicating a complex synthesis pathway that could be applied to PGD2 methyl ester (Ferdinandi & Just, 1971). Another approach for synthesizing methyl esters of PGD2 involves esterification with [11C]methyl iodide, highlighting a method for labeling PGD2 methyl esters for PET investigations (Gullberg et al., 1987).

Molecular Structure Analysis

The molecular structure of Prostaglandin D2 methyl ester is characterized by a cyclopentane ring, a characteristic of the prostaglandin family. This structure is crucial for its biological activity and interaction with receptors. Advanced synthetic methods, such as nickel-catalyzed dicarbofunctionalization, have been employed to construct its complex tricyclic framework efficiently (Dai et al., 2021).

Chemical Reactions and Properties

Prostaglandin D2 methyl ester undergoes various chemical reactions, indicating its reactive nature and potential for forming derivatives with different biological activities. For instance, the reaction of Δ7-Prostaglandin A1 and Prostaglandin A1 methyl esters with thiols reveals unique antitumor and antiviral activities, suggesting the chemical versatility of PGD2 methyl esters (Suzuki et al., 1997).

Physical Properties Analysis

The physical properties of Prostaglandin D2 methyl ester, such as solubility, melting point, and boiling point, are crucial for its application in research. These properties depend on its molecular structure and dictate its stability, storage, and handling conditions. Detailed analysis of these properties is essential for experimental design and interpretation.

Chemical Properties Analysis

The chemical properties of Prostaglandin D2 methyl ester, including reactivity with various chemical groups, stability under different conditions, and interaction with biological molecules, are fundamental to understanding its role in biological systems. The selective activation of human eosinophils through the DP2 receptor by PGD2 and its analogs underscores the importance of chemical modifications in altering biological activity (Monneret et al., 2003).

Scientific Research Applications

  • Gastric Secretion Inhibition and Peptic Ulcer Treatment : Prostaglandin D2 methyl ester analogs, such as 15(S)-15-methyl PGE2, methyl ester, and 16, 16-dimethyl PGE2, have been found effective in inhibiting gastric secretion. This property makes them potential candidates for treating peptic ulcers. Studies have shown that these compounds can effectively reduce gastric acid secretion in humans, which is beneficial for peptic ulcer treatment (A. Robert, B. Mylander, S. Andersson, 1974); (S. Karim, D. Carter, Deevia Bhana, P. A. Ganesan, 1973); (D. Carter, S. Karim, Deevia Bhana, P. A. Ganesan, 1973).

  • Brain Delivery System : Prostaglandin D2 methyl ester has been studied as a delivery system for prostaglandin D2 into the brain. It shows rapid brain uptake and a half-life of 9 seconds, offering a more efficient delivery method compared to direct prostaglandin D2 injection (F. Suzuki, H. Hayashi, S. Ito, O. Hayaishi, 1987).

  • PET Imaging Investigations : [11C]methyl esters of prostaglandins D2 and E2 have been synthesized for PET (Positron Emission Tomography) investigations. This synthesis has a radiochemical yield of 70% and can be completed in 20-25 minutes, showing potential for medical imaging applications (P. Gullberg, Y. Watanabe, H. Svärd, O. Hayaishi, B. Långström, 1987).

  • Gastric Ulcer Healing : 15(R)15 methylprostaglandin E2 methyl ester has shown significant efficacy in promoting the healing of gastric ulcers, particularly in Chinese subjects, when compared to a control group (W. Fung, S. Karim, C. Tye, 1974).

  • Immunosuppressive Properties : New oral prostaglandin E1 analogs, which could include derivatives of prostaglandin D2 methyl ester, have shown potential in suppressing immune responses. This suggests their use in transplantation and various immunologically mediated diseases, complementing drugs like cyclosporine and methylprednisolone (R. Pollak, L. Dumble, J. Wiederkehr, M. Maddux, M. Moran, 1990).

Safety And Hazards

Prostaglandin D2 methyl ester is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause harm if swallowed and may damage fertility or the unborn child .

Future Directions

Prostaglandins, including Prostaglandin D2 and its methyl ester, have been shown to display a multitude of biological functions . They are potential candidates for the development of new therapeutic drugs for motor neuron diseases . The usefulness and great potential of biocatalysis in the construction of complex molecules, such as Prostaglandin D2 methyl ester, have also been highlighted .

properties

IUPAC Name

methyl (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-19,22-23H,3-4,6-7,9-12,15H2,1-2H3/b8-5-,14-13+/t16-,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBMQMMGBBWUOZ-BYNKDMOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prostaglandin D2 methyl ester

CAS RN

49852-81-5
Record name Prostaglandin D2 methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049852815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Fumio, H Hideya, I Seiji, H Osamu - … et Biophysica Acta (BBA)-Lipids and …, 1987 - Elsevier
Methyl ester of prostaglandin D, as a delivery system of prostaglandin D, into brain Fumio Suzuki, Hideya Hayashi, Seiji Ito and Page 1 224 BBA 52330 Biochmica et Biophyslca Acta …
Number of citations: 14 www.sciencedirect.com
RF Newton, DP Reynolds, CF Webb… - Journal of the Chemical …, 1981 - pubs.rsc.org
… Satisfactory deprotection of (12) was achieved by treatment with aqueous HF in acetonitrile to give (±)-prostaglandin D2 methyl ester (14) and (±)-15-epi-prostaglandin D2 methyl ester (…
Number of citations: 5 pubs.rsc.org
DP Reynolds, RF Newton, SM Roberts - Journal of the Chemical …, 1979 - pubs.rsc.org
… with aqueous alkali; conversion of (3) into (6) was performed so as to minimise silyl group scrambling, and the alcohol (6) was transformed into (±) prostaglandin D2 methyl ester (9) by …
Number of citations: 3 pubs.rsc.org
S Genka, J Deutsch, UH Shetty, PL Stahle… - Clinical & experimental …, 1993 - Springer
… Prostaglandin D2 methyl ester was not detected in plasma but reached a peak brain concentration at 30 s which was six-fold higher than after administration of prostaglandin D2. It …
Number of citations: 41 link.springer.com
Q Nie, J Hu, H Chen, F Geng, S Nie - Food Chemistry, 2022 - Elsevier
Type 2 diabetes (T2D) is a metabolic disease characterized by hyperglycemia. Intake of dietary fiber is inversely associated with risks of T2D. Here, metabolomics and 16S rRNA gene …
Number of citations: 47 www.sciencedirect.com
ZU Argon, VU Celenk, ZP Gumus - Cold pressed oils, 2020 - Elsevier
Grape (Vitis vinifera) seeds are obtained from juice or wine production as by-products and considered an environmentally friendly value-added product. The oil from Vitis vinifera seeds …
Number of citations: 12 www.sciencedirect.com
W Lin, K Ouyang, Y He, H Yang, Y Kuang, D Li… - Science of The Total …, 2023 - Elsevier
… BC treatment significantly enhanced metabolites like prostaglandin D2 methyl ester and 5-aminosalicylicacid but decreased metabolites such as cucurbitacin B, glucuronolactone, and …
Number of citations: 3 www.sciencedirect.com
GR Krow - Tetrahedron, 1981 - Elsevier
… The ketone 20 has been used in an approach to prostaglandin D2 methyl ester.20 Similarly, the norbornan-2-ones 22 have been converted to prostaglandin D2 methyl ester*’ and …
Number of citations: 17 www.sciencedirect.com
MJH Smith, R Horton, MJ Dunn, LR Johnson… - GEN PHARMACOL, 1981
Number of citations: 0
RF NEWTON, DP REYNOLDS… - Chemischer …, 1981 - Wiley Online Library
Number of citations: 0

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